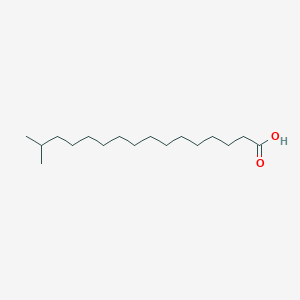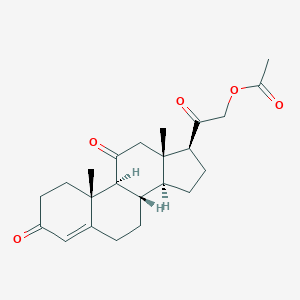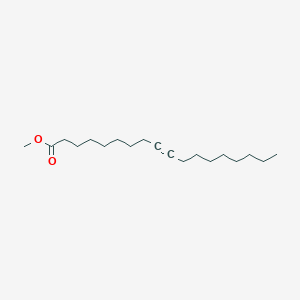
15-Methylhexadecanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules structurally related to 15-methylhexadecanoic acid involves complex processes, as illustrated by the synthesis of the putative structure of 15-oxopuupehenoic acid. This process starts from commercial (-)-sclareol and includes key steps such as Robinson annulation and an unprecedented cyclization mediated by tin(IV) chloride (Ettahir et al., 2014). Additionally, asymmetric syntheses of stereoisomers of related hydroxy fatty acids highlight the potential for developing antibacterial agents, emphasizing the significance of stereochemistry in synthetic processes (Lifeng et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to 15-methylhexadecanoic acid plays a crucial role in their reactivity and properties. The molecular structure is often elucidated using various spectroscopic methods, including NMR and MS techniques, as seen in the synthesis and characterization of derivatives from tomato (Solanum lycopersicum) (D. Arrieta-Báez et al., 2011).
Chemical Reactions and Properties
The reactivity of 15-methylhexadecanoic acid and its derivatives involves various chemical reactions, including esterification and transesterification, which are fundamental for exploring its chemical properties. Research on catalytic conversions, such as the conversion of carbohydrates to methyl lactate using mesoporous Zr-SBA-15, showcases the potential of these molecules in catalytic processes (Lisha et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the behavior of 15-methylhexadecanoic acid in various environments. These properties are influenced by the molecular structure and are critical for applications in material science and chemistry.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical agents, determine the utility of 15-methylhexadecanoic acid in synthesis and its potential as an intermediate in organic synthesis. The exploration of its reactivity in the presence of heterogeneous catalysts, as seen in the synthesis of polyoxymethylene dimethyl ethers, underscores the versatility of this compound in chemical transformations (Xu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The synthesis of 15-methylhexadecanoic acid was achieved from ustilic acid A, leading to a series of 15-keto acids. This study describes the infrared absorption characteristics of these compounds (Crossley & Craig, 1955).
Biological Oxidation :
- Research on the oxidation of branched-chain fatty acids, including 15-methylhexadecanoic acid, in rat liver homogenates showed conversion into various metabolites, suggesting potential biological functions or applications (Björkhem & Danielsson, 1970).
Occurrence in Nature :
- A study found 14-methylhexadecanoic acid in pine seed oil and other Pinaceae species, highlighting its natural occurrence and possible applications related to plant oils (Wolff, Christie, & Coakley, 1997).
Medical Imaging Applications :
- Research involving the myocardial distribution of 15-methylhexadecanoic acid derivatives in rats explored its potential use in medical imaging, particularly in detecting changes in myocardial fatty acid uptake (Yamamoto et al., 1986).
Cancer Research :
- A study on the synthesis and properties of 15-methylhexadecanoic acid and similar compounds revealed insights into their potential role in cancer research, particularly in understanding lipid metabolism in tumor growth (Tuháčková et al., 1985).
Toxicological Assessment :
- An in silico study evaluated the oral acute toxicity, organ toxicity, immunotoxicity, and genetic toxicity of various phyto-compounds, including 15-methylhexadecanoic acid. This research offers insights into the safety and potential health risks associated with these compounds (Kumar & Ruthra Priya, 2020).
Eigenschaften
IUPAC Name |
15-methylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXHTGBZYEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166853 | |
| Record name | Hexadecanoic acid, 15-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Methylhexadecanoic acid | |
CAS RN |
1603-03-8 | |
| Record name | 15-Methylhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 15-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 15-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-Methylhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANOIC ACID, 15-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8I04ZY2JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)








![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)



